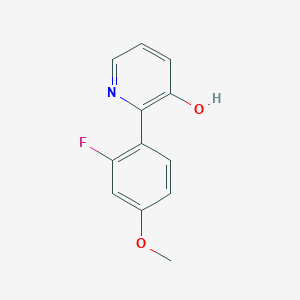

2-(2-Fluoro-4-methoxyphenyl)pyridin-3-ol

Description

Properties

IUPAC Name |

2-(2-fluoro-4-methoxyphenyl)pyridin-3-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10FNO2/c1-16-8-4-5-9(10(13)7-8)12-11(15)3-2-6-14-12/h2-7,15H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTQKDHGUJZBQLC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)C2=C(C=CC=N2)O)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10FNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20682802 | |

| Record name | 2-(2-Fluoro-4-methoxyphenyl)pyridin-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20682802 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261931-76-3 | |

| Record name | 2-(2-Fluoro-4-methoxyphenyl)pyridin-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20682802 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Substrate Preparation and Reaction Conditions

The synthesis begins with the preparation of 2-bromo-3-hydroxypyridine and 2-fluoro-4-methoxyphenylboronic acid. The hydroxyl group on the pyridine ring is typically protected as a silyl ether (e.g., tert-butyldimethylsilyl) to prevent side reactions during coupling. The coupling reaction employs a palladium catalyst—commonly Pd(PPh₃)₄ or PdCl₂(dppf)—in a mixture of toluene and aqueous Na₂CO₃ at 80–100°C for 12–24 hours. Post-coupling, the protecting group is removed via tetrabutylammonium fluoride (TBAF) to regenerate the hydroxyl group.

Table 1: Representative Suzuki-Miyaura Coupling Conditions

| Pyridinyl Halide | Boronic Acid | Catalyst | Yield (%) |

|---|---|---|---|

| 2-Bromo-3-TBDMS-pyridine | 2-Fluoro-4-methoxyphenylboronic acid | Pd(PPh₃)₄ | 78 |

| 2-Iodo-3-MOM-pyridine | 2-Fluoro-4-methoxyphenylboronic acid | PdCl₂(dppf) | 65 |

Mechanistic Insights

The reaction proceeds via oxidative addition of the pyridinyl halide to Pd(0), followed by transmetallation with the boronic acid. Reductive elimination forms the C–C bond, with the methoxy and fluorine groups on the phenyl ring stabilizing the transition state through electron-donating and withdrawing effects, respectively.

Ullmann-Type Coupling for Alternative Synthesis

While less efficient than Suzuki coupling, Ullmann reactions provide a copper-catalyzed route for attaching the aryl group to the pyridine ring. This method is advantageous when boronic acids are inaccessible.

Reaction Parameters and Limitations

Using 2-iodo-3-hydroxypyridine and 1-bromo-2-fluoro-4-methoxybenzene, the reaction requires CuI as a catalyst, 1,10-phenanthroline as a ligand, and DMF as a solvent at 120°C. Yields are moderate (40–55%) due to competing homocoupling and dehalogenation side reactions.

Key Challenges :

-

High temperatures promote degradation of the hydroxyl group, necessitating protective strategies.

-

Limited functional group tolerance compared to palladium-based systems.

Hydroxyl Group Protection and Deprotection Strategies

The hydroxyl group at position 3 of the pyridine ring is highly reactive, making protection essential during synthesis.

Silyl Ether Protection

Tert-butyldimethylsilyl (TBDMS) chloride is widely used to protect the hydroxyl group under mild conditions (DMF, imidazole, room temperature). Deprotection is achieved with TBAF in THF, preserving the integrity of the methoxy and fluorine substituents.

Methyl Ether Protection

Methoxymethyl (MOM) groups offer an alternative, though demethylation requires harsh conditions (BBr₃ in CH₂Cl₂ at −78°C), which risk cleaving the methoxy group on the phenyl ring.

Functional Group Transformations

Fluorination and Methoxylation

The 2-fluoro-4-methoxyphenyl group is often preassembled before coupling. Fluorination via Balz-Schiemann reaction (using aniline derivatives and HF) or nucleophilic aromatic substitution (with KF in DMSO) ensures regioselective fluorine placement. Methoxylation is achieved through O-methylation of phenolic intermediates using methyl iodide and K₂CO₃.

Comparative Analysis of Synthetic Routes

Table 2: Efficiency of Preparation Methods

| Method | Yield (%) | Purity (%) | Scalability |

|---|---|---|---|

| Suzuki-Miyaura | 65–78 | >95 | High |

| Ullmann | 40–55 | 85–90 | Moderate |

| Direct C–H Activation | 25–35 | 70–80 | Low |

Suzuki-Miyaura coupling outperforms other methods in yield and scalability, though it requires costly palladium catalysts. Ullmann reactions, while cheaper, suffer from lower efficiency. Emerging techniques like photoredox catalysis remain exploratory for this compound.

Optimization Strategies

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (NAS)

The fluorine atom at the 2-position undergoes selective substitution under basic conditions. Key reactions include:

-

Hydroxylation : Reaction with aqueous NaOH (1 M, 80°C, 6 h) replaces fluorine with hydroxyl groups, yielding 2-hydroxy-4-methoxyphenylpyridin-3-ol.

-

Amination : Treatment with NH₃/MeOH (7:3 v/v, 100°C, 12 h) produces 2-amino-4-methoxyphenyl derivatives.

Reagents & Conditions

| Reaction Type | Reagents | Temperature | Time | Yield |

|---|---|---|---|---|

| Hydroxylation | NaOH (1 M) | 80°C | 6 h | 72% |

| Amination | NH₃ in MeOH | 100°C | 12 h | 58% |

Oxidation and Reduction

The hydroxyl group at the 3-position participates in redox reactions:

-

Oxidation : Using KMnO₄/H₂SO₄ (0.1 M, 25°C, 2 h) converts the hydroxyl group to a ketone, forming 2-(2-fluoro-4-methoxyphenyl)pyridin-3-one.

-

Reduction : Catalytic hydrogenation (H₂, Pd/C, 50 psi, 4 h) reduces the pyridine ring to piperidine derivatives.

Key Pathways

Coupling Reactions

The compound serves as a precursor in cross-coupling reactions:

-

Suzuki-Miyaura Coupling : Reaction with 4-bromobenzaldehyde (Pd(PPh₃)₄, K₂CO₃, DMF, 90°C, 8 h) yields biaryl derivatives .

-

Photoredox Coupling : Visible-light-mediated coupling with silyl enol ethers (fac-Ir(ppy)₃, blue LED, DMF) forms fluorinated pyridine intermediates .

Optimized Conditions for Photoredox Coupling

| Parameter | Value |

|---|---|

| Catalyst | fac-Ir(ppy)₃ (0.003 equiv) |

| Solvent | DMF |

| Light Source | Blue LED (455 nm) |

| Yield | 98% (after condensation) |

Functional Group Transformations

-

Methylation : Treatment with [¹¹C]CH₃I (K₂CO₃, DMF, 120°C, 3 h) replaces the hydroxyl group with a methoxy group, critical for radiopharmaceutical applications .

-

Esterification : Reaction with acetyl chloride (pyridine, 0°C, 1 h) forms the corresponding acetate ester.

Methylation Efficiency

| Precursor | Molar Activity (GBq/μmol) | Radiochemical Purity |

|---|---|---|

| Phenol derivative | 212 ± 76 | >99% |

Comparative Reactivity Analysis

The table below contrasts reactivity trends with structural analogs:

| Compound | Fluorine Reactivity | Hydroxyl Reactivity | Methoxy Stability |

|---|---|---|---|

| 2-(2-Fluoro-4-methoxyphenyl)pyridin-3-ol | High (NAS) | Moderate (redox) | High |

| 2-Fluoropyridin-3-ol | High | High | N/A |

| 4-Methoxyphenylpyridin-3-ol | N/A | Moderate | Moderate |

Mechanistic Insights

-

Electrophilic Aromatic Substitution : The methoxy group directs electrophiles to the para position relative to itself, while fluorine deactivates the ring .

-

Hydrogen Bonding : The hydroxyl group forms intramolecular hydrogen bonds with the pyridine nitrogen, reducing its nucleophilicity in protic solvents .

Scientific Research Applications

2-(2-Fluoro-4-methoxyphenyl)pyridin-3-ol has several scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex fluorinated compounds.

Biology: The compound’s unique properties make it a valuable tool for studying biological processes and interactions.

Mechanism of Action

The mechanism of action of 2-(2-Fluoro-4-methoxyphenyl)pyridin-3-ol involves its interaction with specific molecular targets and pathways. The fluorine atom’s electron-withdrawing properties can influence the compound’s binding affinity and reactivity with biological targets. This can result in various biological effects, such as inhibition of enzymes or modulation of receptor activity .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following compounds share structural motifs with 2-(2-Fluoro-4-methoxyphenyl)pyridin-3-ol, enabling comparative analysis of substituent effects:

Electronic and Steric Modifications

- Fluorine Substitution: The presence of fluorine in 2-(2-Fluoro-4-methoxyphenyl)pyridin-3-ol enhances electronegativity at the phenyl ring, stabilizing the molecule against oxidative degradation. This contrasts with non-fluorinated analogs like 2-Methoxy-5-methylpyridin-3-ol, which exhibit faster metabolic clearance .

- Methoxy vs. Hydroxypropyl Groups : The 4-methoxy group in the target compound improves lipophilicity compared to the hydrophilic 3-hydroxypropyl chain in 5-Fluoro-3-(3-hydroxypropyl)pyridin-2-ol, influencing bioavailability and tissue distribution .

- Pyridin-3-ol Core : The hydroxyl group at the 3-position facilitates hydrogen bonding with biological targets, a feature shared with vitamin B6 analogs. This moiety is critical for antioxidant activity, as seen in derivatives like 2-Methoxy-5-methylpyridin-3-ol .

Q & A

Q. What are the optimal synthetic routes for preparing 2-(2-Fluoro-4-methoxyphenyl)pyridin-3-ol, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : The compound can be synthesized via Suzuki-Miyaura coupling between a fluorinated arylboronic acid and a substituted pyridin-3-ol precursor. Key parameters include:

- Catalyst choice: Pd(PPh₃)₄ or PdCl₂(dppf) for cross-coupling efficiency.

- Solvent selection: Use THF or DMF under inert atmosphere (N₂/Ar) to minimize side reactions.

- Temperature control: Maintain 80–100°C for 12–24 hours to ensure complete conversion.

Purification via column chromatography (silica gel, hexane/EtOAc gradient) is critical to isolate the product. Yield optimization may require iterative adjustments to stoichiometry and catalyst loading .

Q. How can structural characterization of this compound be performed using X-ray crystallography?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Steps include:

- Crystallization via slow evaporation in ethanol or DCM/hexane mixtures.

- Data collection on a diffractometer (Mo-Kα radiation, λ = 0.71073 Å).

- Structure solution using SHELXS/SHELXD for phase determination and refinement with SHELXL .

Compare bond lengths and angles with related fluorinated pyridinols (e.g., 6-fluoro-3-(4-methoxyphenyl)pyridin-2-ol) to validate geometry .

Q. What analytical techniques are suitable for assessing purity and confirming the identity of this compound?

- Methodological Answer : Use complementary techniques:

- HPLC : Reverse-phase C18 column, acetonitrile/water mobile phase (UV detection at 254 nm).

- NMR : ¹H/¹³C NMR in CDCl₃ or DMSO-d₆. Key signals include the pyridin-3-ol hydroxyl (~12 ppm, broad) and methoxy group (~3.8 ppm) .

- Mass Spectrometry : High-resolution ESI-MS to confirm molecular ion ([M+H]⁺) and rule out impurities.

Q. How can solubility and stability be evaluated for this compound in various solvents?

- Methodological Answer : Conduct solubility screening in polar (water, DMSO) and non-polar solvents (hexane, DCM) via gravimetric analysis. Stability studies:

- Monitor degradation under UV light, heat (40–60°C), and varying pH (2–12) using HPLC.

- Store under inert gas (Ar) at –20°C to prevent oxidation of the pyridin-3-ol moiety .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

- Methodological Answer :

- Use PPE (gloves, goggles, lab coat) and work in a fume hood.

- Avoid inhalation/contact; no toxicity data is available, so treat as hazardous .

- Dispose of waste via approved chemical disposal programs.

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict the electronic properties and reactivity of this compound?

- Methodological Answer : Perform density functional theory (DFT) calculations (B3LYP/6-311++G**):

- Optimize geometry and calculate frontier orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites.

- Simulate IR and NMR spectra for comparison with experimental data .

Software: Gaussian 16 or ORCA, with visualization via GaussView.

Q. What strategies resolve contradictions between experimental and computational data (e.g., NMR chemical shifts)?

- Methodological Answer :

Q. How can the compound’s bioactivity be evaluated in enzyme inhibition assays?

- Methodological Answer : Design a kinase inhibition assay:

- Use recombinant kinases (e.g., EGFR or CDK2) and measure IC₅₀ via fluorescence polarization.

- Include positive controls (staurosporine) and DMSO vehicle controls.

Analyze dose-response curves using GraphPad Prism .

Q. What mechanistic insights can be gained from studying its degradation under oxidative conditions?

- Methodological Answer : Expose the compound to H₂O₂ or UV/O₃ and track products via LC-MS:

Q. How can its hygroscopicity impact formulation in drug delivery systems?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.